N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide
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Overview
Description
N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide: is a compound belonging to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide typically involves the reaction of 1H-benzotriazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide derivative. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide is used as a synthetic intermediate in the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of complex molecules in organic chemistry .
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in studying enzyme mechanisms and pathways .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and UV stabilizer. Its ability to form stable complexes with metals makes it effective in preventing corrosion in various applications .
Mechanism of Action
The mechanism of action of N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1H-benzotriazole: A precursor in the synthesis of N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide, known for its use as a corrosion inhibitor and synthetic auxiliary.
2-aminobenzotriazole: Exhibits similar biological activities and is used in medicinal chemistry.
Benzothiazole derivatives: Share structural similarities and are used in similar applications, including medicinal chemistry and material science.
Uniqueness: this compound stands out due to its unique triazolo-benzotriazole structure, which imparts distinct physicochemical properties. This structure enhances its stability and reactivity, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7O/c1-4(16)11-15-12-7-2-5-6(10-14-9-5)3-8(7)13-15/h2-3,12H,1H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTNVWKFLZXSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1NC2=CC3=NN=NC3=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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